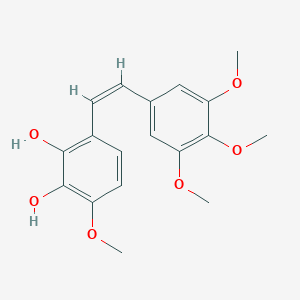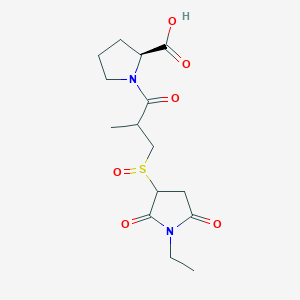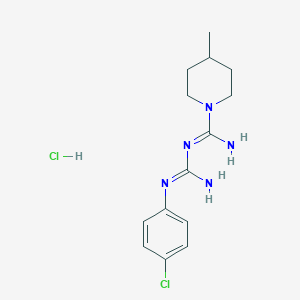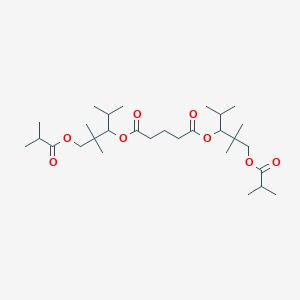
Tetrabromophenol Blue sodium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of sodium salts of phenolic compounds, akin to Tetrabromophenol Blue sodium salt, involves intricate chemical pathways. For instance, the synthesis of sodium phenolate compounds showcases a range of sodium complexes with phenolate and bisphenolate ligands, emphasizing the nuanced methods needed to create such salts. These methods include reactions under specific conditions that yield distinct molecular structures, highlighting the complexity of synthesizing sodium phenolate derivatives (Binda et al., 2018).
Molecular Structure Analysis
The molecular structure of sodium salts, related to Tetrabromophenol Blue sodium salt, reveals detailed coordination chemistry. For example, the study of sodium complexes of phenolate ligands displays various coordination environments, providing insight into the structural aspects that could be similar to Tetrabromophenol Blue sodium salt. These structural analyses are crucial for understanding how the molecular configuration affects the compound's chemical behavior and properties (Binda et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving Tetrabromophenol Blue sodium salt and its derivatives are complex, often influenced by the compound's molecular structure. The reactions and chemical properties of similar sodium phenolate compounds have been extensively studied, indicating a range of behaviors and reactivities. These studies lay the groundwork for understanding the chemical dynamics of Tetrabromophenol Blue sodium salt in various conditions and its interactions with other substances (Binda et al., 2018).
Physical Properties Analysis
The physical properties of Tetrabromophenol Blue sodium salt, such as solubility, melting point, and color change in response to pH variations, are essential for its application as a pH indicator. Studies on similar compounds provide insights into how structural variations can influence these physical characteristics, offering a basis for predicting and understanding the physical behavior of Tetrabromophenol Blue sodium salt in different environments.
Chemical Properties Analysis
The chemical properties of Tetrabromophenol Blue sodium salt, including its reactivity with various chemical agents, stability under different conditions, and its role in colorimetric assays, are fundamental to its utility in scientific research. Investigations into the chemical properties of related compounds help in mapping out the reactive nature and chemical stability of Tetrabromophenol Blue sodium salt, informing its safe and effective use in laboratory settings.
For further reading and detailed exploration of the topics mentioned, the provided references offer in-depth scientific insights and findings relevant to Tetrabromophenol Blue sodium salt and its characteristics (Binda et al., 2018).
Aplicaciones Científicas De Investigación
Cell Viability Assays : A synthesized disulfonated tetrazolium salt, similar in function to Tetrabromophenol Blue, is used as a sensitive indicator for NADH and cell viability in cell proliferation assays (Ishiyama et al., 1997).
Cholecystography : Sodium tetraiodophenolphthalein, a compound with similarities to Tetrabromophenol Blue, has been used as a method for cholecystography, demonstrating potential for large-scale clinical use (Kirklin & Kendall, 1927).
Reducing Sugar Determination : The addition of sodium potassium tartrate to tetrazolium blue solutions improves sensitivity and reaction time for reducing sugar determination, enabling the determination of sugars as small as 1 nmol (Jue & Lipke, 1985).
Dye-Sensitized Solar Cells : Tetrabromophenol blue shows better photoelectric conversion efficiency in dye-sensitized solar cells compared to Bromoxylenol blue, with larger short-circuit current density and open-circuit voltage values (Liu et al., 2018).
Plasma Ammonia Estimation : Sodium ferrous nitritopentacyanide catalyzes the indophenol blue reaction for estimating ammonia nitrogen in blood plasma, improving sensitivity by omitting acetone (Horn & Squire, 1967).
Histochemical Protein Determination : The tetrazonium coupling reaction using Fast blue salt B is a specific and highly reproducible method for histochemical protein determination within one species of cells (Nöhammer, 1978).
Propiedades
IUPAC Name |
sodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br8O5S.Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;/h1-4,28H,(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMOPDHPAXHAQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H5Br8NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399521 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromophenol Blue sodium salt | |
CAS RN |
108321-10-4 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





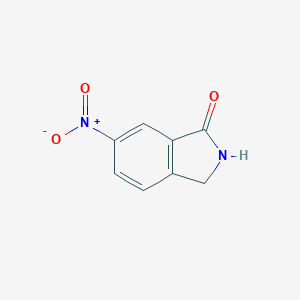
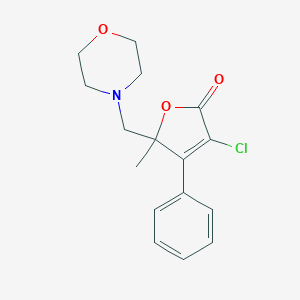

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
